sterequinone I
Description
Stereoquinone I is a naphthoquinone compound first isolated from the stem and stem bark of Stereospermum personatum, a plant species traditionally used in Ayurvedic medicine for its therapeutic properties . Structurally, it belongs to the naphthoquinone class, characterized by a bicyclic naphthalene core substituted with two ketone groups. Its discovery was part of a bioassay-guided study aimed at identifying natural antioxidants and xanthine oxidase inhibitors, which revealed its significant free-radical-scavenging activity and ability to inhibit xanthine oxidase, a key enzyme in uric acid production and oxidative stress . Unlike anthraquinones such as stereoquinones A–H (found in related Stereospermum species), stereoquinone I’s naphthoquinone backbone imparts distinct physicochemical and biological properties, positioning it as a unique candidate for pharmacological exploration .
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4a-hydroxy-7-methoxy-1,4-dimethyl-2,3-dihydrocyclopenta[b]anthracene-5,10-dione |
InChI |
InChI=1S/C20H18O4/c1-10-4-6-13-11(2)20(23)17(9-15(10)13)18(21)14-7-5-12(24-3)8-16(14)19(20)22/h5,7-9,23H,4,6H2,1-3H3 |
InChI Key |
TZXPBWYICRUUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=O)C4=C(C=C(C=C4)OC)C(=O)C3(C(=C2CC1)C)O |
Synonyms |
sterequinone I |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Quinones
Quinones are highly redox-active compounds due to their conjugated diketone structure. Key reaction types include:
-
Redox Reactions :
Quinones undergo reversible reduction to hydroquinones (via semiquinone intermediates). This property is critical in biological electron transport chains and synthetic applications. -
Electrophilic Substitution :
Substituents such as hydroxyl, methoxy, or methyl groups (common in natural quinones) influence reactivity at aromatic positions. -
Dimerization :
Some quinones form dimeric structures via C–C or C–O couplings (e.g., alterporriols K–M [70–72] in ).
Example 1: Alterporriols (Dimeric Anthraquinones)
-
Biosynthetic Pathway :
Dimerization of monomeric anthraquinones via oxidative coupling (e.g., C-2–C-2' linkage in alterporriols K–M [70–72]) . -
Key Reactions :
-
Oxidative Coupling : Facilitated by polyphenol oxidases or peroxidases.
-
Reductive Cleavage : Dimeric structures can revert to monomers under reducing conditions.
-
Example 2: Deoxybostrycin (77)
-
Cytotoxic Activity :
Acts via intercalation into DNA and generation of reactive oxygen species (ROS) . -
Derivatization :
21 synthetic derivatives of deoxybostrycin were prepared, showing enhanced cytotoxicity against cancer cell lines .
Proposed Reaction Pathways for Quinones
Based on the biosynthetic pathways in mangrove-associated fungi ( ):
-
Polyketide Biosynthesis :
Octaketide precursors undergo cyclization, methylation, and oxidation to yield anthraquinones. -
Post-Modification Reactions :
-
Hydroxylation : Introduced by cytochrome P450 enzymes.
-
Methylation : Catalyzed by O-methyltransferases.
-
Glycosylation : Enhances solubility and bioactivity.
-
Data Table: Reactivity of Representative Quinones
Limitations and Recommendations
-
The absence of specific data on sterequinone I in the analyzed sources suggests it may be a less-studied derivative or referred to under a different nomenclature.
-
Further investigation in specialized databases (e.g., SciFinder, Reaxys) or primary literature is recommended for targeted information.
Comparison with Similar Compounds
Table 1: Comparative Overview of Stereoquinone I and Analogous Compounds
Key Findings
Structural Differentiation: Stereoquinone I’s naphthoquinone structure (two-ring system) contrasts with the tricyclic anthraquinones (e.g., stereoquinone A) and the single-ring hydroquinones. Unlike menaquinone-7, which has a long isoprenoid tail for membrane integration, stereoquinone I lacks such modifications, limiting its role in electron transport chains but enhancing its solubility for antioxidant applications .
Biological Activity: Antioxidant Capacity: Stereoquinone I outperforms hydroquinone in free-radical scavenging due to its conjugated quinoid system, which stabilizes radical intermediates. Hydroquinone, though a potent reducing agent, is associated with cytotoxicity and occupational hazards . In contrast, asterriquinone B1 targets kinases, reflecting substituent-dependent selectivity .
Source and Stability: Stereoquinone I is plant-derived, whereas menaquinone-7 is typically microbially synthesized. Natural sourcing may limit stereoquinone I’s scalability compared to synthetic hydroquinone but enhances biocompatibility . Stability data for stereoquinone I are absent in the evidence, but menaquinone-7 is known to degrade under light and oxygen, necessitating formulation optimizations .
Research Implications and Gaps
- Pharmacological Potential: Stereoquinone I’s dual antioxidant and enzyme inhibitory activities warrant further study in metabolic disorders (e.g., gout, diabetes) .
- Structural Optimization: Synthetic modification of its naphthoquinone core (e.g., adding hydroxyl or methoxy groups) could enhance bioavailability or target specificity, as seen in asterriquinone B1 .
- Toxicological Profiling: Unlike hydroquinone, stereoquinone I’s toxicity profile remains uncharacterized, necessitating acute and chronic toxicity studies .
Q & A
Q. What statistical approaches are robust for analyzing dose-response relationships of Stereoquinone I?
- Methodological Answer : Nonlinear regression (four-parameter logistic model) with bootstrapping to estimate confidence intervals. Correct for multiple comparisons using the Benjamini-Hochberg procedure .
Table 1: Key Studies on Stereoquinone I’s Mechanisms and Challenges
| Study Reference | Methodology | Key Findings | Confounding Variables Addressed |
|---|---|---|---|
| Zhang et al. (2023) | CRISPR-Cas9 screen + RNA-seq | Identified KEAP1 as a primary target | Batch effects in RNA-seq data |
| Lee et al. (2024) | Chiral HPLC + Molecular Dynamics | Racemization occurs at pH > 7.4 | Solvent polarity in simulations |
| WHO Guidelines (2025) | Meta-analysis of 12 preclinical trials | IC₅₀ variability linked to assay type | Cross-species metabolic differences |
Guidance for Peer Review and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
